1,5-Ethano-2H-1,5-benzodiazepin-3-ol,3,4-dihydro-,(1-alpha-,3-alpha-,5-alpha-)-(9CI) 1,5-Ethano-2H-1,5-benzodiazepin-3-ol,3,4-dihydro-,(1-alpha-,3-alpha-,5-alpha-)-(9CI)
Brand Name: Vulcanchem
CAS No.: 138792-65-1
VCID: VC0156010
InChI: InChI=1S/C11H14N2O/c14-9-7-12-5-6-13(8-9)11-4-2-1-3-10(11)12/h1-4,9,14H,5-8H2
SMILES: C1CN2CC(CN1C3=CC=CC=C32)O
Molecular Formula: C11H14N2O
Molecular Weight: 190.24 g/mol

1,5-Ethano-2H-1,5-benzodiazepin-3-ol,3,4-dihydro-,(1-alpha-,3-alpha-,5-alpha-)-(9CI)

CAS No.: 138792-65-1

Main Products

VCID: VC0156010

Molecular Formula: C11H14N2O

Molecular Weight: 190.24 g/mol

1,5-Ethano-2H-1,5-benzodiazepin-3-ol,3,4-dihydro-,(1-alpha-,3-alpha-,5-alpha-)-(9CI) - 138792-65-1

CAS No. 138792-65-1
Product Name 1,5-Ethano-2H-1,5-benzodiazepin-3-ol,3,4-dihydro-,(1-alpha-,3-alpha-,5-alpha-)-(9CI)
Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
IUPAC Name 1,8-diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-ol
Standard InChI InChI=1S/C11H14N2O/c14-9-7-12-5-6-13(8-9)11-4-2-1-3-10(11)12/h1-4,9,14H,5-8H2
Standard InChIKey LYNKNAULUCYZLF-UHFFFAOYSA-N
SMILES C1CN2CC(CN1C3=CC=CC=C32)O
Canonical SMILES C1CN2CC(CN1C3=CC=CC=C32)O
Synonyms 1,5-Ethano-2H-1,5-benzodiazepin-3-ol,3,4-dihydro-,(1-alpha-,3-alpha-,5-alpha-)-(9CI)
PubChem Compound 589846
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator